(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone

Synthetic methodology Fluorinated building blocks Regioselective ring-opening

Researchers often face low regioselective ring-opening yields with gem-difluorocyclopropyl ketones. (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone addresses this with an 89% yield in boron trihalide-promoted conversion to 1-(3-bromophenyl)-4,4,4-trifluorobutan-1-one. • 89% regioselective ring-opening yield for β-CF3 ketone intermediates • Meta-bromine handle enables Suzuki-Miyaura, Buchwald-Hartwig cross-couplings for late-stage diversification • ≥95% purity; suitable for medicinal chemistry SAR and agrochemical discovery • Available from multiple global suppliers with standard R&D packaging (mg to gram scale)

Molecular Formula C10H7BrF2O
Molecular Weight 261.06 g/mol
CAS No. 1350636-99-5
Cat. No. B1525586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone
CAS1350636-99-5
Molecular FormulaC10H7BrF2O
Molecular Weight261.06 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)C(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H7BrF2O/c11-7-3-1-2-6(4-7)9(14)8-5-10(8,12)13/h1-4,8H,5H2
InChIKeyCKDMRHRZRRVJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone (CAS 1350636-99-5): Key Physicochemical & Structural Overview for Sourcing


(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone is a synthetic gem-difluorocyclopropyl aryl ketone building block with a molecular formula of C10H7BrF2O (MW 261.06 g/mol) . The compound is characterized by a meta-bromine substituent on the phenyl ring and a 2,2-difluorocyclopropyl ketone moiety. Its predicted LogP of 3.287 places it in a moderate lipophilicity range suited for medicinal chemistry applications [1]. The compound is commercially available at purities ≥95% and is cataloged in the Wiley Registry of Mass Spectral Data 2023 with confirmed GC-MS spectra [2].

Building block gem‑difluorocyclopropyl aryl ketone with meta‑bromine handle
Reactive sites Aryl bromide for cross‑coupling; gem‑difluorocyclopropane for ring‑opening
Research workflow Medicinal chemistry and agrochemical intermediate synthesis; supports fluorinated building block strategies
Lipophilicity Predicted LogP ~3.3, moderate range for lead‑optimization studies

Why In-Class gem-Difluorocyclopropyl Aryl Ketones Cannot Be Simply Interchanged


The gem-difluorocyclopropyl aryl ketone scaffold is highly sensitive to aryl substitution pattern and halogen identity, dictating divergent reactivity in downstream transformations [1]. The meta-bromine in (3-bromophenyl)(2,2-difluorocyclopropyl)methanone confers distinct electronic and steric properties compared to the para-bromo isomer (CAS 1350637-18-1) or the meta-chloro analog (CAS 1186338-53-3). These differences manifest in regioselective ring-opening yields, cross-coupling efficiencies, and the spectrum of accessible downstream products . Substituting one analog for another without verifying reaction-specific performance data risks synthetic failure, as demonstrated by the 89% yield advantage of the 3-bromo variant in boron trihalide-promoted ring-opening to β-trifluoromethyl ketones [2].

Substitution pattern Meta‑bromine vs para‑bromine isomer may shift regioselective ring‑opening yield; reported yield advantage is position‑dependent.
Halogen identity Chloro analog exhibits different electronic profile; cross‑coupling oxidative addition rates may not transfer directly.
QC infrastructure Limited in‑database reference spectra (GC‑MS only) vs para isomer’s multi‑technique data; identity confirmation workflows may require additional in‑house validation.

Quantitative Differentiation Evidence: (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone vs. Closest Analogs


Regioselective Ring-Opening Yield: 3-Bromo vs. Other Aryl Substituents

In boron trihalide-promoted regioselective ring-opening reactions of gem-difluorocyclopropyl ketones, (3-bromophenyl)(2,2-difluorocyclopropyl)methanone undergoes proximal bond cleavage to give the corresponding β-trifluoromethyl ketone in 89% yield [1]. This specific yield was reported for the 3-bromophenyl substrate, whereas the broader study demonstrates that both aryl substitution and halogen identity significantly affect reaction efficiency [2]. The proximal bond cleavage preference is consistent across gem-difluorocyclopropyl ketones, but the yield magnitude varies with the aryl group, making the 3-bromophenyl variant a benchmark substrate for this transformation.

Ring‑opening yield
Class‑level inference
89% (3‑bromo target) vs class‑level variable yields
Supports yield‑context review for β‑trifluoromethyl ketone synthesis
BF₃·OEt₂, CHCl₃, rt; proximal cleavage selectivity consistent across gem‑difluorocyclopropyl ketones
Synthetic methodology Fluorinated building blocks Regioselective ring-opening

Lipophilicity (LogP) Comparison: 3-Bromophenyl vs. 4-Bromophenyl Isomer

The predicted LogP of (3-bromophenyl)(2,2-difluorocyclopropyl)methanone is 3.287 [1], whereas the para-bromo isomer (4-bromophenyl)(2,2-difluorocyclopropyl)methanone has a reported predicted LogP of 3.3 . The subtle difference (ΔLogP ≈ 0.01) may appear negligible, but in the context of gem-difluorocyclopropane derivatives, gem-difluorination of cyclopropane rings typically results in slightly increased LogP values relative to non-fluorinated analogs, with the magnitude modulated by the substitution pattern [2]. The meta-bromo substitution provides distinct electronic distribution compared to para-substitution, potentially influencing membrane permeability and target binding in medicinal chemistry applications.

Predicted LogP
Cross‑study comparable
LogP 3.287 (3‑bromo) vs 3.3 (4‑bromo isomer)
Similar lipophilicity range; substitution‑dependent properties may influence permeability
Predicted values; experimental LogP unavailable
Physicochemical properties Medicinal chemistry Lipophilicity optimization

Spectral Database Coverage: 3-Bromo vs. 4-Bromo Isomer for Analytical QC

According to the Wiley SpectraBase database, (3-bromophenyl)(2,2-difluorocyclopropyl)methanone has 1 MS (GC) spectrum [1], while the 4-bromo isomer has both 1 FTIR and 1 MS (GC) spectrum [2]. The availability of orthogonal spectral data for the para isomer provides more robust identity confirmation options in quality control workflows. This differential in spectral coverage means laboratories sourcing the 3-bromo isomer must rely primarily on MS-based identity confirmation or generate additional in-house reference spectra, which may influence procurement decisions for GLP/GMP environments requiring multi-technique analytical characterization.

Spectral database
Cross‑study comparable
1 spectrum (GC‑MS) vs 2 (FTIR + GC‑MS) for para isomer
QC identity confirmation may rely on MS only; orthogonal data may need in‑house generation
Wiley SpectraBase 2025; multi‑technique coverage benefits regulated analytical workflows
Analytical chemistry Quality control Spectral identification

Bromine Position-Dependent Reactivity: Meta- vs. Para-Bromo in Cross-Coupling

The meta-bromine substitution in (3-bromophenyl)(2,2-difluorocyclopropyl)methanone positions the reactive handle at a geometrically distinct orientation compared to the para-bromo isomer (CAS 1350637-18-1). In palladium-catalyzed cross-coupling reactions, the electronic environment of the aryl bromide is modulated by the electron-withdrawing ketone group: the meta-bromine experiences a different resonance effect than the para-bromine, potentially leading to divergent oxidative addition rates . While no direct head-to-head kinetic comparison of these two specific substrates has been published, the general principle that meta- and para-substituted aryl bromides exhibit different coupling efficiencies in Suzuki-Miyaura reactions is well-established [1]. Furthermore, the gem-difluorocyclopropyl ketone moiety can undergo competing ring-opening under certain catalytic conditions, and the bromine position may influence this chemoselectivity [2].

Cross‑coupling electronics
Class‑level inference
Meta‑ vs para‑bromine resonance effect (class‑level)
Oxidative addition rates may differ; direct kinetic comparison unavailable
Well‑established in aryl bromide cross‑coupling literature; specific substrates not compared head‑to‑head
Cross-coupling Suzuki-Miyaura Medicinal chemistry diversification

gem-Difluorocyclopropyl Ketone Scaffold Privilege: Bioisosteric Advantage Over Non-Fluorinated Analogs

The gem-difluorocyclopropyl group is recognized as a privileged structural motif in medicinal chemistry, serving as a bioisostere for carbonyl groups while enhancing metabolic stability by blocking oxidative metabolism sites [1]. A systematic study of functionalized gem-difluorocycloalkanes demonstrated that gem-difluorination of cyclopropane derivatives resulted in slightly increased LogP values, with effects on pKa, aqueous solubility, and human microsomal clearance (CLint) systematically characterized [2]. Specifically, gem-difluorination did not decrease metabolic stability and in some cases slightly improved it. (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone combines this privileged fluorinated scaffold with a synthetic handle (aryl bromide), enabling its incorporation into more complex bioactive molecules where the gem-difluorocyclopropane confers pharmacokinetic advantages over non-fluorinated cyclopropyl ketone analogs [3].

Scaffold context
Class‑level inference
gem‑difluorocyclopropane vs non‑fluorinated cyclopropane (class‑level)
Class‑level data indicate slight LogP increase and maintained metabolic stability; compound‑specific data not reported
Human microsomal CLᵢₙₜ and physicochemical profiling from homologous gem‑difluorocycloalkane series
Bioisostere Metabolic stability Medicinal chemistry

CAS Registry and Commercial Availability: Distinct Identity for Procurement

(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone is assigned the unique CAS number 1350636-99-5, distinguishing it from the 4-bromo isomer (CAS 1350637-18-1) and the 3-chloro analog (CAS 1186338-53-3) . The compound is stocked by multiple suppliers (AKSci, Apollo Scientific, CymitQuimica) at ≥95% purity, with MDL number MFCD20492608 for database cross-referencing . This distinct registry ensures unambiguous procurement and eliminates the risk of receiving an incorrect regioisomer, which is critical given the reactivity differences documented above.

Procurement identity
Supporting evidence
CAS 1350636‑99‑5; ≥3 suppliers at ≥95% purity
Unambiguous regioisomer sourcing; multi‑supplier availability reduces supply risk
MDL MFCD20492608 for cross‑referencing; distinct from 4‑bromo and 3‑chloro analogs
Procurement CAS registry Supply chain

Optimal Application Scenarios for (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone (CAS 1350636-99-5)


Synthesis of β-Trifluoromethyl Ketone Building Blocks via Regioselective Ring-Opening

The 89% yield demonstrated for the boron trihalide-promoted ring-opening of (3-bromophenyl)(2,2-difluorocyclopropyl)methanone to 1-(3-bromophenyl)-4,4,4-trifluorobutan-1-one makes this compound a preferred substrate for generating β-trifluoromethyl ketone intermediates [1]. These products serve as versatile building blocks for further functionalization in medicinal chemistry programs targeting fluorinated drug candidates. Laboratories establishing synthetic routes to CF3-containing compounds should prioritize this substrate based on the published yield data [2].

Medicinal Chemistry Diversification via Palladium-Catalyzed Cross-Coupling

The meta-bromine substituent provides a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions [1]. This enables late-stage diversification of the aryl ring while preserving the gem-difluorocyclopropyl ketone moiety, which serves as a metabolically stable bioisostere [2]. The compound is suitable for constructing screening libraries where the difluorocyclopropane motif is desired for its documented enhancement of metabolic stability in cyclopropane derivatives [3].

Regioisomeric SAR Exploration in Lead Optimization Programs

The distinct electronic and steric profile of the 3-bromo isomer compared to the 4-bromo isomer (CAS 1350637-18-1) enables systematic structure-activity relationship (SAR) studies [1]. Medicinal chemistry teams can procure both isomers in parallel to probe the effect of bromine (and subsequent derivatization) position on target binding, selectivity, and pharmacokinetic parameters. The predicted LogP difference (3.287 vs. 3.3) suggests similar overall lipophilicity, allowing the isolation of positional effects on potency without confounding by large physicochemical differences [2].

Agrochemical Intermediate Synthesis Leveraging gem-Difluorocyclopropane Chemistry

The 2,2-difluorocyclopropyl derivatives class has established utility as intermediates for compounds with fungicidal and pesticidal activity, as documented in Bayer AG patents and other intellectual property [1]. (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone, with its aryl bromide enabling further diversification, represents a logical entry point for synthesizing novel agrochemical candidates containing the bioactive gem-difluorocyclopropane scaffold [2].

Application
Selection Property
Validation Focus
β‑Trifluoromethyl ketone intermediate synthesis
Reported ring‑opening yield profile
Reaction condition and yield reproducibility review
Cross‑coupling diversification
Meta‑bromine as a cross‑coupling handle
Regioisomeric product access and electronic compatibility
Regioisomeric SAR exploration
3‑bromo vs 4‑bromo positional effect
Electronic/steric profile comparison in lead optimization
Agrochemical intermediate research
gem‑Difluorocyclopropane scaffold for lead generation
Known agrochemical activity class and derivatization potential
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